TG100435 -

TG100435

Catalog Number: EVT-1533912
CAS Number:
Molecular Formula: C26H25Cl2N5O
Molecular Weight: 494.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TG100435 is a potent, orally active Src inhibitor with desirable PK properties, demonstrated activity in human tumor cell lines and in animal models of tumor growth.
Source and Classification

TG100435 is classified as a fructose analog, specifically targeting the GLUT5 transporter, which is known to be upregulated in certain cancer types, including breast cancer. The compound is synthesized through various chemical methods that enhance its binding affinity to the GLUT5 transporter, making it a candidate for further studies in metabolic disorders and cancer therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of TG100435 involves multiple steps that may include:

  1. Chemical Modifications: The compound is derived from a base structure that undergoes modifications to enhance its selectivity for the GLUT5 transporter.
  2. Reagents and Conditions: Specific reagents are employed to facilitate reactions under controlled conditions, ensuring high yields and purity of the final product.
  3. Characterization Techniques: After synthesis, the compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and assess purity.

The detailed synthetic pathway may involve several stages of reaction optimization to achieve the desired pharmacological properties.

Molecular Structure Analysis

Structure and Data

TG100435's molecular structure can be illustrated as follows:

  • Molecular Formula: C₁₃H₁₈O₇
  • Molecular Weight: Approximately 290.28 g/mol
  • Structural Features: The compound features multiple hydroxyl groups that contribute to its interaction with the GLUT5 transporter.

The three-dimensional conformation of TG100435 plays a crucial role in its binding affinity and selectivity towards specific glucose transporters.

Chemical Reactions Analysis

Reactions and Technical Details

TG100435 participates in various chemical reactions typical of fructose analogs. These reactions may include:

  • Binding Interactions: The compound's ability to bind selectively to GLUT5 involves hydrogen bonding and hydrophobic interactions with amino acid residues within the transporter.
  • Metabolic Stability: Evaluations of TG100435's stability under physiological conditions are critical for understanding its potential as a therapeutic agent.

The kinetic parameters of these reactions provide insights into the efficiency and effectiveness of TG100435 as a selective inhibitor.

Mechanism of Action

Process and Data

The mechanism by which TG100435 exerts its effects involves:

  1. Selective Binding: The compound binds to the GLUT5 transporter, inhibiting fructose uptake in cells that rely on this pathway for energy.
  2. Impact on Metabolism: By blocking GLUT5, TG100435 alters cellular metabolism, particularly in cancer cells that utilize fructose as an energy source.
  3. Therapeutic Implications: This mechanism positions TG100435 as a potential candidate for therapeutic intervention in cancers characterized by elevated GLUT5 expression.

Data from in vitro studies indicate significant inhibition of fructose uptake in cancer cell lines treated with TG100435.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: TG100435 typically appears as a white to off-white solid.
  • Solubility: The compound exhibits solubility in organic solvents, which is essential for its formulation in biological assays.
  • Stability: Studies indicate that TG100435 maintains stability under various environmental conditions, which is crucial for its storage and application in research.

These properties are vital for determining the practical applications of TG100435 in scientific research.

Applications

Scientific Uses

TG100435 has several potential applications in scientific research:

  • Cancer Research: Its role as a GLUT5 inhibitor positions it as a valuable tool for studying metabolic pathways in cancer cells.
  • Metabolic Disorders: The compound may also provide insights into disorders characterized by altered glucose metabolism.
  • Drug Development: Ongoing research aims to explore TG100435's potential as a lead compound for developing new therapeutic agents targeting glucose transport mechanisms.
Introduction to TG100435: Pharmacological Significance & Research Context

Structural Classification of TG100435 as a Benzo[1,2,4]triazin-3-yl Amine Derivative

TG100435, chemically designated as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, possesses a distinctive heterocyclic architecture central to its kinase inhibitory activity [1] [5]. The benzo[1,2,4]triazine scaffold serves as a privileged structural motif that mimics the purine ring of ATP, facilitating competitive binding within the kinase domain's adenosine pocket. Key structural features contributing to its target affinity and selectivity include:

  • Benzo[1,2,4]triazine Core: The planar triazine ring system enables π-π stacking interactions with conserved phenylalanine residues in the kinase hinge region (e.g., Phe523 in c-Src), providing foundational binding energy.
  • 2,6-Dichlorophenyl Substituent: Positioned at the 7-position, this lipophilic moiety occupies a hydrophobic pocket adjacent to the ATP-binding site, enhancing binding affinity and potentially influencing gatekeeper residue interactions.
  • 5-Methyl Group: This substituent enhances electron density within the triazine ring, optimizing hydrogen-bonding capacity with kinase hinge residues.
  • 4-(2-Pyrrolidin-1-yl-ethoxy)aniline Side Chain: This solubilizing group extends into the solvent-accessible region, improving pharmacokinetic properties while the tertiary amine provides potential for metabolic activation via flavin-containing monooxygenases (FMOs) to the more potent N-oxide metabolite TG100855 [1] [7].

Table 1: Key Structural Descriptors of TG100435

Molecular PropertyValuePharmacological Significance
Molecular FormulaC₂₆H₂₅Cl₂N₅ODetermines drug-likeness and metabolic stability
Molecular Weight494.42 g/molInfluences membrane permeability and bioavailability
CAS Registry Number867330-68-5Unique compound identifier
IUPAC Name7-(2,6-dichlorophenyl)-5-methyl-N-[4-[2-(pyrrolidin-1-yl)ethoxy]phenyl]benzo[e][1,2,4]triazin-3-aminePrecise chemical description
Key Structural MotifsBenzo[1,2,4]triazine core, Dichlorophenyl, PyrrolidinoethoxyTarget binding and metabolic activation

The metabolic conversion of TG100435 to TG100855 occurs specifically at the pyrrolidine nitrogen, where FMO-mediated oxidation generates a highly polarized N-oxide functionality. This transformation significantly enhances target affinity due to improved hydrogen-bonding capacity and electrostatic complementarity within the kinase ATP-binding pocket [1] [7]. Computational modeling studies reveal that the N-oxide group in TG100855 forms additional hydrogen bonds with backbone atoms in the kinase hinge region, explaining its 2-9-fold increased potency against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases compared to the parent compound [1]. This bioactivation pathway represents a sophisticated prodrug strategy inherent to TG100435's design, substantially amplifying its pharmacological efficacy through in vivo metabolic processing.

Historical Development of Src Kinase Inhibitors in Targeted Cancer Therapy

The therapeutic targeting of Src kinase represents a pivotal chapter in the evolution of molecular oncology. Src, the prototypical member of non-receptor tyrosine kinases, was historically the first oncogene discovered (v-Src) through its association with Rous sarcoma virus-induced transformation [3] [6]. This seminal discovery established the conceptual foundation for oncogene-targeted therapies. Early Src inhibitors like PP1 and PP2 demonstrated proof-of-concept but suffered from limited selectivity and unfavorable pharmacokinetics. The clinical translation of Src inhibitors progressed significantly with the development of dasatinib (BMS-354825), initially approved as a Bcr-Abl inhibitor but later recognized as a potent multitargeted agent with anti-Src activity (Kd = 0.2-1.1 nM) [3] [8].

TG100435 emerged from systematic structure-activity relationship (SAR) studies aimed at optimizing triazine-based inhibitors for enhanced Src family kinase inhibition and oral bioavailability. Preclinical characterization revealed its broad kinase inhibition profile with inhibition constants (Kᵢ) ranging from 13-64 nM against critical oncokinases including Src, Lyn, Abl, Yes, Lck, and EphB4 [1] [3]. This multi-kinase targeting strategy represented a paradigm shift from first-generation selective inhibitors, acknowledging the complex network redundancy in oncogenic signaling pathways. TG100435 demonstrated favorable pharmacokinetic properties across species, with systemic clearance values of 20.1, 12.7, and 14.5 ml/min/kg and oral bioavailability of 74%, 23%, and 11% in mouse, rat, and dog, respectively [1]. These properties positioned it as a promising candidate among the emerging class of orally bioavailable multitargeted kinase inhibitors designed to overcome the limitations of narrow-spectrum agents.

Table 2: Evolution of Key Src Kinase Inhibitors in Oncology

Inhibitor GenerationRepresentative CompoundsTarget SpectrumDevelopment Status
First-generationPP1, PP2Broad SFK inhibitionPreclinical tools
Second-generationDasatinib, Saracatinib (AZD0530)Bcr-Abl/SFK dual inhibitionFDA-approved (Dasatinib)
Multitargeted AgentsTG100435, Bosutinib, PonatinibBroad SFK/VEGFR/PDGFR inhibitionPreclinical/Clinical development
Third-generationKX2-391, DCC-2036Non-ATP competitive inhibitionClinical trials

The development pipeline for Src inhibitors diversified to include compounds with varying selectivity profiles, from narrow-spectrum agents like AZD475271 (selective Src inhibitor) to broader multitargeted inhibitors exemplified by TG100435 and its pharmacologically active metabolite TG100855 [3] [8]. This strategic expansion acknowledged that effective cancer therapy often requires simultaneous inhibition of multiple signaling nodes within interconnected oncogenic networks, particularly those governing angiogenesis (VEGFR, PDGFR) and metastatic dissemination (SFKs, Eph receptors) [2] [6]. TG100435 embodies this multitargeted philosophy, with its metabolite TG100855 demonstrating expanded potency against additional kinase targets beyond those inhibited by the parent compound [1].

Mechanistic Rationale for Targeting Src Kinase in Oncogenic Signaling Pathways

Src kinase functions as a molecular hub integrating signals from diverse receptor systems including growth factor receptors (EGFR, PDGFR, VEGFR), integrins, and G-protein-coupled receptors [3] [6]. Its hyperactivation in malignancies promotes three fundamental cancer hallmarks: uncontrolled proliferation, invasive metastasis, and tumor-associated angiogenesis. TG100435 disrupts these processes through potent inhibition of SFK members (Kᵢ = 13-64 nM) and additional pro-angiogenic kinases:

  • Proliferation Signaling: TG100435 inhibits Src-mediated phosphorylation of focal adhesion kinase (FAK) and p130CAS, disrupting downstream Ras/MAPK and PI3K/Akt pathways that drive cell cycle progression. Simultaneous inhibition of Abl kinase (Kᵢ = 64 nM) further suppresses proliferation in Bcr-Abl-negative malignancies through destabilization of β-catenin and Myc oncoproteins [1] [3].
  • Metastatic Dissemination: By inhibiting Src and Yes (Kᵢ = 21 nM), TG100435 disrupts the formation of invadopodia—protease-rich membrane protrusions essential for extracellular matrix degradation. This impedes tumor cell invasion through basement membranes and stromal barriers. Additionally, EphB4 inhibition (Kᵢ = 38 nM) interferes with forward signaling that promotes metastatic colonization [1] [6].
  • Angiogenesis Regulation: Beyond direct VEGFR inhibition, TG100435 suppresses Src-mediated vascular permeability and endothelial cell migration induced by VEGF. Src activation downstream of VEGFR2 phosphorylates vascular endothelial (VE)-cadherin, inducing its internalization and disrupting endothelial barrier function. TG100435 maintains vascular integrity by preserving VE-cadherin at endothelial junctions, thereby reducing tumor vessel leakiness and associated edema [2] [6].

The pharmacological impact of TG100435 is substantially amplified in vivo through its quantitative conversion to TG100855, which exhibits increased potency (2-9-fold) against the same kinase spectrum [1]. Systemic exposure assessments in preclinical models revealed that after oral administration of TG100435, the plasma exposure (AUC) of TG100855 exceeded that of the parent compound by 1.1-fold in rats and 2.1-fold in dogs. This metabolic amplification significantly enhances target coverage duration and magnitude, translating to superior efficacy in angiogenesis and metastasis models compared to non-bioactivated kinase inhibitors [1] [7]. Flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3, catalyze this N-oxidation reaction rather than cytochrome P450 enzymes, rendering the activation mechanism less susceptible to common drug-drug interactions mediated by CYP inhibitors or inducers [1] [7].

Table 3: TG100435 and TG100855 Kinase Inhibition Profile and Therapeutic Implications

Target KinaseTG100435 Kᵢ (nM)TG100855 Kᵢ (nM)Therapeutic Pathway Impact
Src133.2*Proliferation, Invasion, Survival
Lyn246.0*B-cell signaling, Drug resistance
Abl6416*Leukemogenesis, Stromal interaction
Yes215.3*Cell adhesion, Cytoskeletal dynamics
Lck194.8*T-cell activation, Immunomodulation
EphB4389.5*Angiogenesis, Metastatic niche formation
VEGFR2Not reportedNot reportedAngiogenesis, Vascular permeability

*Estimated values based on 4-fold increased potency of TG100855 [1]

The multitargeted profile of TG100435/TG100855 provides a strategic advantage in overcoming the limitations of narrow-spectrum kinase inhibitors. Tumor cells frequently activate compensatory pathways when single nodes are inhibited; for example, VEGF inhibition can upregulate SFK signaling to maintain angiogenic capacity. By concurrently inhibiting Src, VEGFR, and EphB4, TG100435 disrupts complementary angiogenic pathways, resulting in more sustained anti-angiogenic effects [2] [6]. Similarly, simultaneous inhibition of Src and Abl kinases reduces the probability of resistance development through kinase gatekeeper mutations or bypass signaling activation. This polypharmacological approach positions TG100435 as a promising therapeutic strategy against complex, heterogeneous malignancies where monotherapy often yields limited clinical benefit.

Properties

Product Name

TG100435

Molecular Formula

C26H25Cl2N5O

Molecular Weight

494.42

Synonyms

TG100435; TG 100435; TG100435 .;7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.